![molecular formula C9H13ClN6O B14515322 N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea CAS No. 62734-51-4](/img/structure/B14515322.png)
N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea is a chemical compound with the molecular formula C9H13ClN6O. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea typically involves the reaction of 4-chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazine with N’-ethylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the use of automated systems helps in monitoring and controlling the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Used in the production of herbicides and pesticides
Mechanism of Action
The mechanism of action of N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea involves the inhibition of specific enzymes that are crucial for the survival of microorganisms or cancer cells. The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the target cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-chloro-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino)pyrimidin-5-yl)formamide: Similar structure but different functional groups.
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Similar triazine core but different substituents.
Uniqueness
N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62734-51-4 |
|---|---|
Molecular Formula |
C9H13ClN6O |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
1-[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C9H13ClN6O/c1-3-5-12-7-13-6(10)14-8(15-7)16-9(17)11-4-2/h3H,1,4-5H2,2H3,(H3,11,12,13,14,15,16,17) |
InChI Key |
HRYYBKNYVRVRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)NCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



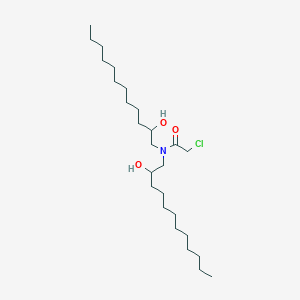
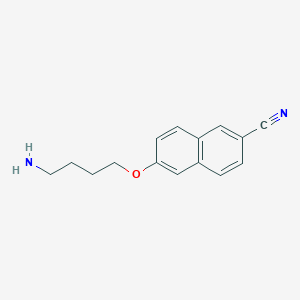
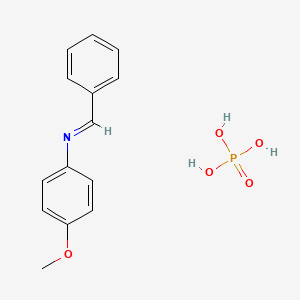
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
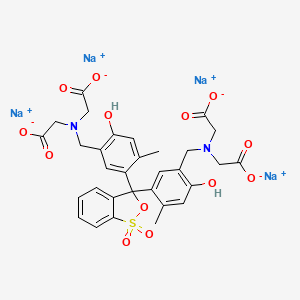

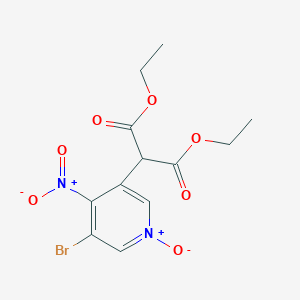

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)

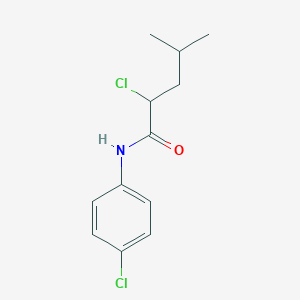
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
